molecular formula C28H22O2S2 B14666671 S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate CAS No. 51439-35-1

S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate

Cat. No.: B14666671
CAS No.: 51439-35-1
M. Wt: 454.6 g/mol
InChI Key: QJLPRGDWNFLFRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophenol with 2-bromo-4-methylbenzoyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-mercaptobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate involves its interaction with specific molecular targets. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate stands out due to its multiple sulfur-containing functional groups and extended aromatic system.

Properties

CAS No.

51439-35-1

Molecular Formula

C28H22O2S2

Molecular Weight

454.6 g/mol

IUPAC Name

S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate

InChI

InChI=1S/C28H22O2S2/c1-19-11-15-21(16-12-19)31-27(29)25-9-5-3-7-23(25)24-8-4-6-10-26(24)28(30)32-22-17-13-20(2)14-18-22/h3-18H,1-2H3

InChI Key

QJLPRGDWNFLFRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)SC4=CC=C(C=C4)C

Origin of Product

United States

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